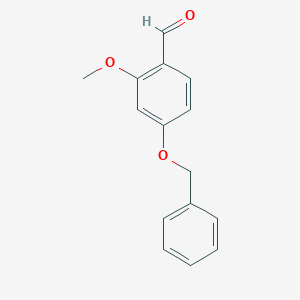

4-Benzyloxy-2-methoxybenzaldehyde

Overview

Description

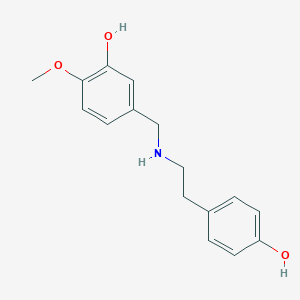

4-Benzyloxy-2-methoxybenzaldehyde is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. This compound can be synthesized from 3-methoxyphenol through a series of reactions, including O-alkylation and the Vilsmeier-Haack (V-H) reaction, showcasing its versatile synthetic accessibility (Lu Yong-zhong, 2011).

Synthesis Analysis

The synthesis of this compound involves a two-step process starting from 3-methoxyphenol. Initially, the O-alkylation reaction is performed to introduce the benzyloxy group, followed by the Vilsmeier-Haack (V-H) reaction to form the aldehyde group. Optimal conditions for the synthesis include the use of TBAB as the catalyst, a reaction time of 3 hours, and specific reactant ratios. The V-H reaction temperature is maintained at 70-75°C, with the synthesized V-H reagent time being 1.5 hours, and the holding time is 3 hours, leading to an overall yield of 82.26% (Lu Yong-zhong, 2011).

Scientific Research Applications

Application in Solid Phase Organic Synthesis

Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, which are structurally related to 4-Benzyloxy-2-methoxybenzaldehyde, have been shown to enhance solid-phase organic synthesis, providing high purity products (Swayze, 1997).

Ultrasound-Assisted Synthesis

The ultrasound-assisted synthesis of 4-benzyloxy-3-methoxybenzaldehyde, a close relative of the compound , demonstrates potential for efficient chemical synthesis in cavitation (Dubey & Gogate, 2014).

Anticancer Activity

Benzyloxybenzaldehyde derivatives, particularly a compound labeled as 29, have shown significant anticancer activity against HL-60 cells, suggesting potential pharmaceutical applications (Lin et al., 2005).

Aromatic and Medicinal Properties in Plants

Methoxybenzaldehydes, including variants of this compound, exhibit refreshing fragrances and medicinal properties, finding potential applications in the food, cosmetics, and pharmaceutical industries (Kundu & Mitra, 2016).

Pharmaceutical Potential from Plant Roots

The roots of certain plants contain methoxybenzaldehyde compounds, which are aromatic and could be useful for pharmaceutical applications (Nagarajan & Rao, 2003).

Larvicidal Activity

Some derivatives of this compound demonstrate larvicidal activity against Anopheles gambiae larvae, a mosquito species known for transmitting malaria (Mahanga et al., 2005).

Analysis of Schiff Bases

HPLC and UV methods are used to study synthesized Schiff bases from 4-hydroxy-3-methoxybenzaldehyde, a compound related to this compound, providing reliable analysis for these types of derivatives (Chigurupati et al., 2017).

High-Yield Synthesis

The synthesis of this compound from 3-methoxyphenol using a specific catalyst yielded a high product yield of 82.26% (Lu Yong-zhong, 2011).

Crystal Structure and Inhibitory Activity

4MBA, a derivative, shows a stable crystal structure and exhibits competitive inhibitory activity on Tyrosinase, which is relevant in controlling melanin and brown coloration in foods (Ghalla et al., 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name |

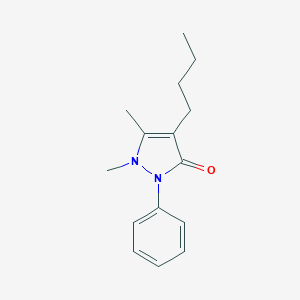

2-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLNIOUBXRIFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401643 | |

| Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58026-14-5 | |

| Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient synthetic route for producing 4-benzyloxy-2-methoxybenzaldehyde according to the research?

A1: The research article describes a two-step synthesis of this compound starting from 3-methoxyphenol. [] The first step involves an O-alkylation reaction, and the second step utilizes a Vilsmeier-Hack (V-H) reaction. This synthetic route achieved a total yield of 82.26% for the target compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)